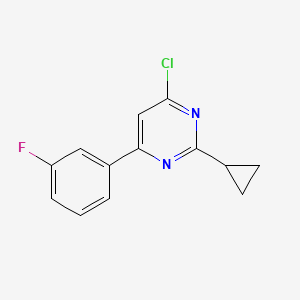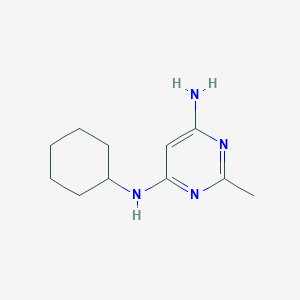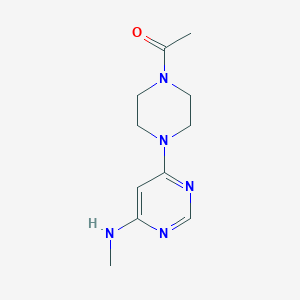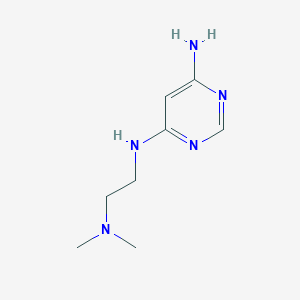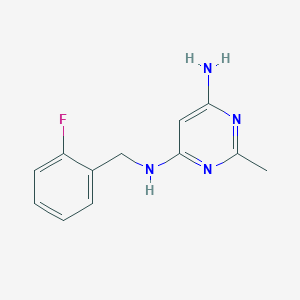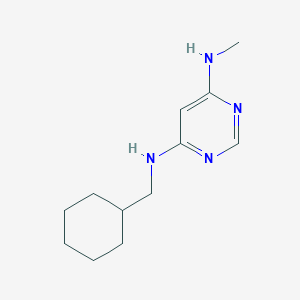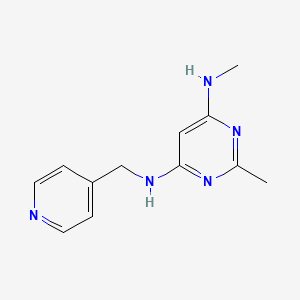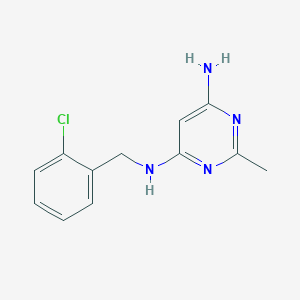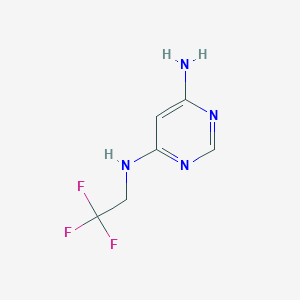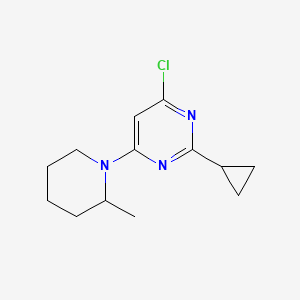
4-Chlor-2-Cyclopropyl-6-(2-Methylpiperidin-1-yl)pyrimidin
Übersicht
Beschreibung
“4-Chloro-2-cyclopropyl-6-(2-methylpiperidin-1-yl)pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been accomplished through various methods . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular formula of “4-Chloro-2-cyclopropyl-6-(2-methylpiperidin-1-yl)pyrimidine” is C13H18ClN3 . The structure of this compound includes a pyrimidine ring, which is an integral part of DNA and RNA, imparting diverse pharmacological properties .Wissenschaftliche Forschungsanwendungen
Anticancer-Anwendungen
Pyrimidinderivate haben sich als anticancerogene Eigenschaften erwiesen. Sie wurden zur Behandlung von myeloischer Leukämie eingesetzt. Beispielsweise sind Medikamente wie Imatinib, Dasatinib und Nilotinib auf Pyrimidinbasis und etablierte Behandlungen für Leukämie .
Antimikrobielle und Antimykotische Anwendungen
Pyrimidinderivate haben antimikrobielle und antimykotische Eigenschaften gezeigt. Sie wurden bei der Entwicklung neuer Medikamente zur Bekämpfung verschiedener mikrobieller und Pilzinfektionen eingesetzt .
Antiparasitäre Anwendungen
Einige Pyrimidinderivate haben sich als antiparasitär erwiesen. Sie wurden bei der Entwicklung von Medikamenten zur Behandlung von Parasitenbefall eingesetzt .
Kardiovaskuläre Anwendungen
Pyrimidinderivate wurden zur Behandlung von Herz-Kreislauf-Erkrankungen eingesetzt. Sie haben sich als antihypertensive Eigenschaften erwiesen und wurden bei der Entwicklung von kardiovaskulären Wirkstoffen eingesetzt .
Entzündungshemmende und Analgetische Anwendungen
Pyrimidinderivate haben sich als entzündungshemmend und analgetisch erwiesen. Sie wurden bei der Entwicklung von Medikamenten zur Behandlung von Entzündungen und Schmerzen eingesetzt .
Antidiabetische Anwendungen
Einige Pyrimidinderivate haben sich als antidiabetisch erwiesen. Sie wurden bei der Entwicklung von Medikamenten zur Behandlung von Diabetes eingesetzt .
Wirkmechanismus
The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE 2 .
Zukünftige Richtungen
The future directions in the research of pyrimidine derivatives could involve the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Additionally, the development of new pyrimidines as anti-inflammatory agents is a potential area of research .
Eigenschaften
IUPAC Name |
4-chloro-2-cyclopropyl-6-(2-methylpiperidin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3/c1-9-4-2-3-7-17(9)12-8-11(14)15-13(16-12)10-5-6-10/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNABJSJYTZCNAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=CC(=NC(=N2)C3CC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



